3-(4-fluorobenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O2S/c1-16-6-10-18(11-7-16)23-28-22(32-29-23)15-33-25-27-21-5-3-2-4-20(21)24(31)30(25)14-17-8-12-19(26)13-9-17/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWGJDIHIUQQNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorobenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel quinazolinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Core Structure : Quinazolinone
- Substituents :
- 4-fluorobenzyl group
- Thioether linkage with a methyl group attached to a 1,2,4-oxadiazole ring
This unique combination of functional groups suggests potential interactions with various biological targets, enhancing its pharmacological profile.
Anticancer Activity
Quinazolinone derivatives are known for their anticancer properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxicity of various quinazolinone derivatives, it was found that compounds similar to 3-(4-fluorobenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exhibited significant inhibitory activity against key protein kinases involved in cancer progression:
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| 2i | CDK2 | 0.173 |
| 3i | HER2 | 0.079 |
| 3f | EGFR | 0.112 |
These results indicate that the compound may act as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), and epidermal growth factor receptor (EGFR), which are critical in the regulation of cell proliferation and survival .
The mechanism through which 3-(4-fluorobenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exerts its effects involves:
- Inhibition of Protein Kinases : The compound acts as an ATP non-competitive inhibitor against CDK2 and as an ATP competitive inhibitor against EGFR and HER2 .
- Induction of Apoptosis : Studies suggest that quinazolinone derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases .
Antioxidant Activity
Beyond anticancer properties, the compound may also exhibit antioxidant activity. Quinazolinones have been shown to act as free radical scavengers, which can protect cells from oxidative stress.
Antioxidant Evaluation
A recent study evaluated the antioxidant properties of related quinazolinone derivatives using various assays such as ABTS and DPPH. The presence of hydroxyl groups significantly enhanced antioxidant activity, suggesting that modifications at specific positions can optimize this property .
Summary of Findings
The biological activity of 3-(4-fluorobenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can be summarized as follows:
- Cytotoxicity : Effective against multiple cancer cell lines by inhibiting key protein kinases.
- Mechanism : Functions primarily through kinase inhibition and apoptosis induction.
- Antioxidant Potential : May offer protective effects against oxidative stress.
Q & A
Q. What are the optimal synthetic routes for preparing the quinazolin-4(3H)-one core with fluorobenzyl and oxadiazole substituents?
Q. How can researchers characterize the electronic effects of the 4-fluorobenzyl and p-tolyl groups on the compound’s stability?
- Methodological Answer : Use computational methods (e.g., DFT at B3LYP/6-311+G(d,p)) to analyze electron density distribution and frontier molecular orbitals. Experimentally, compare UV-Vis spectra in polar vs. non-polar solvents to assess solvatochromism. Fluorine’s electron-withdrawing effect can be quantified via Hammett substituent constants (σₚ = +0.06 for -F; σₘ = +0.34 for -CH₃ in p-tolyl) . Stability under thermal stress (TGA/DSC) and photolytic conditions should also be evaluated.
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved in kinase inhibition assays?
Q. What strategies mitigate sulfur oxidation in the thioether linker during long-term stability studies?
- Methodological Answer : Oxidation of the thioether to sulfone is a common degradation pathway. Stabilization approaches include:
- Formulation : Use antioxidant excipients (e.g., BHT, ascorbic acid) in solid dispersions.
- Structural modification : Replace sulfur with a methylene group (-CH₂-) or incorporate electron-donating groups (e.g., -OCH₃) near the sulfur to reduce susceptibility .
- Storage : Conduct accelerated stability testing (40°C/75% RH) with LC-MS monitoring to identify degradation products.
Q. How can DFT calculations guide the design of derivatives with improved solubility while retaining activity?
- Methodological Answer : Compute partition coefficients (logP) and polar surface area (PSA) using ChemAxon or Schrodinger’s QikProp. Introduce solubilizing groups (e.g., -OH, -NH₂) at the quinazolinone C-6 position or oxadiazole para-position, ensuring minimal disruption to pharmacophore geometry. Validate predictions via parallel synthesis (e.g., Suzuki coupling for aryl modifications) and solubility assays (e.g., shake-flask method in PBS pH 7.4) .
Key Notes for Experimental Design
- Spectral Analysis : ¹H NMR shifts for the quinazolinone NH proton typically appear at δ 10.2–10.8 ppm (DMSO-d₆), while the oxadiazole methyl group resonates at δ 2.4–2.6 ppm .
- Contradiction Management : If biological activity varies between cell lines, perform target engagement studies (e.g., CETSA) to confirm on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
